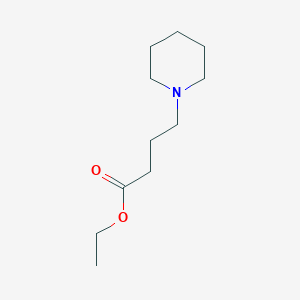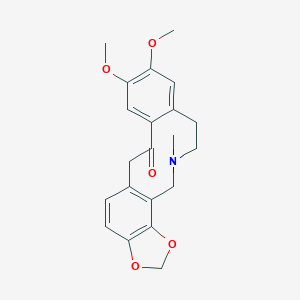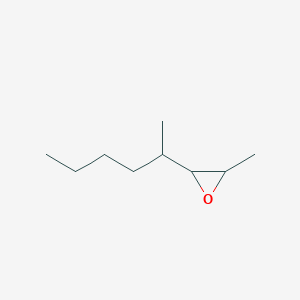
氯乙酰-D2 氯
描述
Chloroacetyl chloride is a chlorinated acyl chloride . It is a bifunctional compound, making it a useful building block chemical . It is also known by other names such as 2-Chloroacetyl chloride, Chloroacetic acid chloride, Chloroacetic chloride, and Monochloroacetyl chloride .
Synthesis Analysis
Industrially, Chloroacetyl chloride is produced by the carbonylation of methylene chloride, oxidation of vinylidene chloride, or the addition of chlorine to ketene . It may also be prepared from chloroacetic acid and thionyl chloride, phosphorus pentachloride, or phosgene . A process for the preparation of chloroacetyl chloride involves the chlorination of acetyl chloride .
Molecular Structure Analysis
The molecular formula of Chloroacetyl chloride is C2H2Cl2O . The IUPAC Standard InChI is InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2 .
Chemical Reactions Analysis
Chloroacetyl chloride is bifunctional—the acyl chloride easily forms esters and amides, while the other end of the molecule is able to form other linkages, e.g. with amines . It has been used in the synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions .
Physical And Chemical Properties Analysis
Chloroacetyl chloride is a colorless to yellow liquid . It has a molecular weight of 112.94 g·mol−1 . The density of Chloroacetyl chloride is 1.42 g/mL . It has a melting point of -22 °C and a boiling point of 106 °C . It reacts with water .
科学研究应用
Organic Synthesis
Chloroacetyl-D2 chloride is a valuable reagent in organic synthesis. It is used to introduce acyl chloride groups into molecules, which are pivotal for further chemical transformations. For instance, it can react with amines to form amides or with alcohols to create esters. These reactions are fundamental in constructing complex molecules for pharmaceuticals or materials science .
Pharmaceutical Research
In pharmaceutical research, Chloroacetyl-D2 chloride plays a crucial role in the synthesis of novel anti-tumor drugs. It has been used to create derivatives of existing compounds, enhancing their cytotoxic activity against various cancer cell lines. For example, derivatives of 25-hydroxyprotopanaxadiol synthesized using Chloroacetyl-D2 chloride showed promising results in vitro .
Surfactant Production
The compound is also employed in the preparation of surfactants. These surfactants can improve drug delivery systems by enhancing the solubility and pharmacokinetics of therapeutic agents. An application includes linking the muscle relaxant Metaxalone to polyethylene glycols to create more effective formulations .
Toxicology
Chloroacetyl-D2 chloride’s toxicological aspects are significant in safety assessments. Its reactivity can cause eye irritation and potential organ damage upon exposure. Therefore, its study is essential for developing safety protocols in chemical handling and environmental protection .
DNA Interaction Studies
Researchers utilize Chloroacetyl-D2 chloride to study its interactions with DNA bases. These studies are vital for understanding the molecular mechanisms of drug action and the potential mutagenic effects of chemicals. Spectroscopic techniques have revealed the compound’s ability to form haloacyl (thio)amides and acylate deoxyribose hydroxyl groups .
Herbicide Production
A major industrial application of Chloroacetyl-D2 chloride is in the production of herbicides, particularly in the chloroacetanilide family. It serves as an intermediate for creating compounds like metolachlor and acetochlor, which are widely used in agriculture to control weed growth .
安全和危害
Chloroacetyl chloride is toxic, burns skin, and is severely irritating to the eyes and respiratory tract . It may cause coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting . Ingestion may cause damage to the mouth, throat, and esophagus . There is no regulated permissible exposure limit set by the Occupational Safety and Health Administration .
未来方向
属性
IUPAC Name |
2-chloro-2,2-dideuterioacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2/i1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCXGMAHQTYDJK-DICFDUPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroacetyl-D2 chloride | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

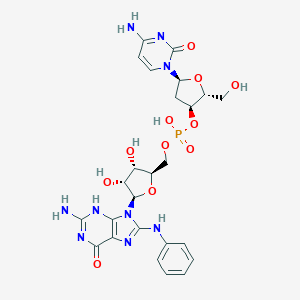

![2-Bromo-1-[4-pyridyl]ethanol](/img/structure/B45889.png)


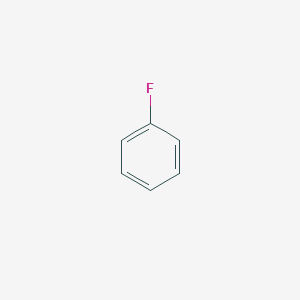
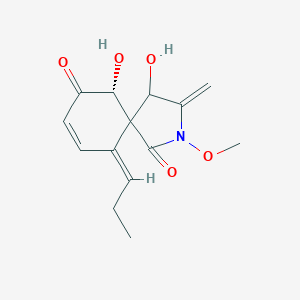

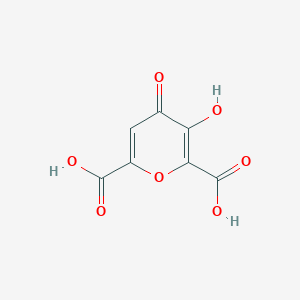
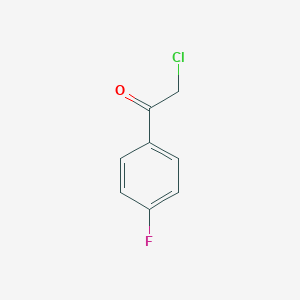
![methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45904.png)
